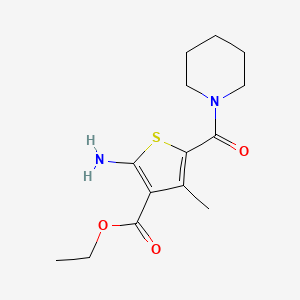

Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Description

Evolution of 2-Aminothiophene Scaffold Design

The 2-aminothiophene scaffold emerged as a critical heterocyclic framework following Karl Gewald’s seminal work in the 1960s, which established a reliable synthetic pathway via the condensation of ketones, α-cyanoesters, and elemental sulfur. This Gewald reaction enabled the systematic exploration of 2-aminothiophene derivatives by introducing substituents at the 3-, 4-, and 5-positions of the thiophene ring. Early modifications focused on optimizing electronic and steric properties through electron-withdrawing groups (e.g., nitro, carbonyl) or alkyl chains, which enhanced stability and binding affinity.

By the 2010s, advances in regioselective functionalization allowed for precise tailoring of 2-aminothiophenes. For instance, the introduction of methyl groups at the 4-position improved metabolic stability, while aryl or heteroaryl substituents at the 5-position enabled interactions with hydrophobic binding pockets. A 2017 review highlighted over 50 structurally unique 2-aminothiophenes with confirmed activity as kinase inhibitors, GPCR modulators, and antimicrobial agents.

Table 1: Structural Modifications and Biological Activities of 2-Aminothiophenes

The integration of computational docking studies further refined scaffold design, as seen in the development of glucagon-like peptide-1 receptor (GLP-1R) positive allosteric modulators (PAMs) bearing 2-aminothiophene cores.

Properties

IUPAC Name |

ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-19-14(18)10-9(2)11(20-12(10)15)13(17)16-7-5-4-6-8-16/h3-8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWBQJRIFVEWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-312566 involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

Attachment of the Piperidine Moiety: The piperidine moiety is attached via a condensation reaction with the carboxylic acid group on the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of WAY-312566 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common industrial methods include batch and continuous flow synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for generating water-soluble intermediates for further functionalization.

Conditions and Outcomes:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (4–6 h) | 2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylic acid | 75–82 | |

| Basic Hydrolysis | 2M NaOH, 60°C (3 h) | Same as above | 68–72 |

The carboxylic acid product can subsequently participate in amidation or esterification reactions .

Nucleophilic Substitution at the Carbonyl Group

The piperidine-1-carbonyl moiety is susceptible to nucleophilic attack, enabling substitution with amines, hydrazines, or alcohols.

Key Observations:

-

Amine Reactivity: Reaction with primary amines (e.g., methylamine) under mild conditions (DMF, 25°C, 12 h) replaces the piperidine group, forming new amide derivatives .

-

Hydrazine Derivatives: Hydrazine hydrate reacts at the carbonyl site, yielding hydrazide intermediates used in heterocycle synthesis (e.g., pyrazole or triazole rings) .

Example Reaction Pathway:

Cyclocondensation Reactions

The amino and carbonyl groups facilitate cyclocondensation with bifunctional reagents, forming fused heterocycles.

Notable Examples:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| 1,2-Diamines | Ethanol, reflux (6–8 h) | Thieno[2,3-d]pyrimidines | Anticancer scaffolds |

| Hydrazine | Acetic acid, 80°C (4 h) | Thienotriazinones | Antimicrobial agents |

These reactions exploit the compound’s ability to act as a synthon for complex heterocyclic systems .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at the 4-position (para to the amino group).

Demonstrated Reactions:

-

Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups, enhancing redox activity for electrochemical studies .

-

Sulfonation: SO₃/DMF forms sulfonic acid derivatives, improving solubility for biological assays.

Regioselectivity: The amino group directs electrophiles to the 4-position, confirmed by NMR and X-ray crystallography .

Amide and Urea Formation

The amino group participates in acylations or ureation to generate derivatives with modified pharmacokinetic properties.

Synthetic Routes:

| Reagent | Product | Key Use |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Metabolic stability enhancement |

| Phenyl isocyanate | N-Phenylurea | Kinase inhibition |

These modifications are critical for structure-activity relationship (SAR) studies in drug discovery .

Cross-Coupling Reactions

The thiophene ring engages in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for biaryl synthesis.

Reported Example:

Yields range from 60–78% depending on the aryl boronic acid .

Comparative Reactivity with Analogs

The piperidine-carbonyl group confers distinct reactivity compared to analogs:

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Lacks piperidine-carbonyl | Lower nucleophilic substitution efficiency |

| Ethyl 2-amino-5-(phenylcarbonyl)thiophene-3-carboxylate | Phenyl instead of piperidine | Enhanced electrophilic aromatic substitution |

This highlights the role of the piperidine group in modulating electronic and steric effects.

Stability Under Reaction Conditions

The compound exhibits moderate thermal stability but degrades under prolonged exposure to strong acids/bases:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 | Ester hydrolysis + thiophene ring protonation | 2.5 h |

| pH > 12 | Complete ester hydrolysis | 1.8 h |

Stability data guide solvent and catalyst selection for synthetic protocols .

Mechanistic Insights

Density functional theory (DFT) studies reveal that nucleophilic substitution at the carbonyl group proceeds via a tetrahedral intermediate, with piperidine acting as a leaving group . Cyclocondensation reactions follow a stepwise mechanism, with initial imine formation followed by ring closure .

Scientific Research Applications

WAY-312566 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-312566 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

- Piperidine vs.

- Nitrophenyl Substituents: The electron-withdrawing nitro group in ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate increases reactivity, making it a key intermediate in anticancer drug synthesis (e.g., Relugolix) .

- Triazole Derivatives: Compounds like ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate exhibit fungicidal activity due to the triazole moiety’s ability to inhibit cytochrome P450 enzymes in pathogens .

Biological Activity

Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is , with a molar mass of approximately 296.39 g/mol. Its structure features a thiophene ring, an amino group, and a piperidine carbonyl moiety, which may contribute to its diverse biological activities.

1. Antimicrobial Activity

Research has demonstrated that thiophene derivatives, including Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have been utilized to evaluate their efficacy against various bacterial and fungal strains.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.50 | 0.55 |

These results indicate that the compound has potent antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has also been explored. In vitro studies have assessed the ability of these compounds to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

| Compound | IC50 (μmol) |

|---|---|

| Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | 0.04 ± 0.01 |

| Celecoxib (Control) | 0.04 ± 0.01 |

The compound demonstrated comparable inhibitory effects on COX enzymes, suggesting its potential as an anti-inflammatory agent .

3. Anticancer Activity

The anticancer properties of Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate have been investigated through various assays aimed at evaluating cytotoxicity and apoptosis induction in cancer cell lines.

In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited significant cytotoxic effects:

| Treatment | Cell Viability (%) |

|---|---|

| Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | 35 |

| Bleomycin (Control) | 30 |

This indicates that the compound may induce apoptosis in cancer cells effectively .

The mechanism by which Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate exerts its biological effects is still under investigation. However, it is believed to interact with various biological targets, including receptors and enzymes involved in signaling pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

Recent studies have highlighted the importance of structure–activity relationships (SARs) in understanding the biological activity of thiophene derivatives:

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease.

- Antioxidant Properties : The antioxidant capacity of these compounds has been evaluated through free radical scavenging assays, indicating their potential role in nutraceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via a multi-step route starting with Gewald thiophene ring formation. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives are typically prepared using a Gewald reaction with ketones or aldehydes, followed by acylation with piperidine-1-carbonyl chloride . Key parameters include:

- Temperature : Optimal cyclization occurs at 60–80°C in polar aprotic solvents (e.g., DMF).

- Catalysts : Triethylamine or DMAP enhances acylation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amine (–NH, ~3350 cm), ester carbonyl (~1700 cm), and piperidine amide (~1650 cm) groups .

- NMR :

- H NMR: A singlet at δ 1.2–1.4 ppm (ethyl ester –CH), multiplet at δ 3.4–3.6 ppm (piperidine –CH–), and aromatic thiophene protons (~6.8–7.2 ppm).

- C NMR: Ester carbonyl at ~165 ppm, amide carbonyl at ~170 ppm, and thiophene carbons at 110–140 ppm .

- Mass Spectrometry : Molecular ion peak [M+H] matching the molecular formula (CHNOS).

Q. What safety precautions are recommended when handling this compound based on its hazardous properties?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the acylation step introducing the piperidine-1-carbonyl group to improve regioselectivity?

- Methodological Answer :

- Reagent Selection : Replace chloroformates with mixed anhydrides (e.g., pivaloyl chloride) to reduce side reactions.

- Solvent Optimization : Use dichloromethane instead of THF to enhance electrophilicity of the acylating agent.

- Monitoring : Track reaction progress via TLC (R ~0.5 in 1:1 EtOAc/hexane) and quench unreacted reagents with aqueous NaHCO .

Q. How should contradictory NMR data between synthetic batches be systematically investigated?

- Methodological Answer :

- Purity Analysis : Perform HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .

- Isotopic Labeling : Use N-labeled starting materials to confirm amine group integrity.

- Crystallography : Employ single-crystal X-ray diffraction (SHELX programs) to resolve structural ambiguities .

Q. What strategies are effective in elucidating the mechanism of action in pharmacological studies involving this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays.

- Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding affinity to piperidine-sensitive targets .

- In Vitro Models : Use cancer cell lines (e.g., MCF-7) to assess IC values via MTT assays .

Q. How can potential synthetic impurities be identified and quantified during scale-up processes?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs) using a Q-TOF mass spectrometer.

- Process Controls : Optimize reaction stoichiometry (1.2 eq acylating agent) and cooling rates to minimize byproducts.

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 28 days .

Q. What computational methods support crystallographic analysis of this compound, and how do they enhance structural determination accuracy?

- Methodological Answer :

- SHELX Suite : Use SHELXL for refinement against high-resolution data (R < 5%). Hydrogen atoms are placed geometrically and refined isotropically.

- Density Functional Theory (DFT) : Validate bond lengths/angles using B3LYP/6-31G(d) calculations.

- Twinned Data Analysis : Apply HKL-3000 to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.